Betulinic acid methyl ester

Übersicht

Beschreibung

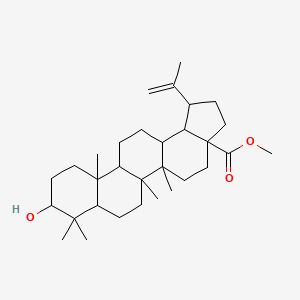

Methyl betulinate is a pentacyclic triterpenoid compound derived from betulinic acid. It is known for its diverse biological activities, including anti-inflammatory, antibacterial, antiviral, and antitumor properties. This compound is found in various plants, particularly in the bark of birch trees. Its chemical structure consists of a lupane skeleton with a methyl ester group at the 28th position.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Methylbetulinat kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Alkylierung von Betulinsäure mit Methyliodid oder Trimethylsilyldiazomethan, was eine hohe Produktausbeute von über 80% ergibt . Eine weitere effektive Methode ist die Reaktion von Betulinsäure mit Diazomethan in Diethylether .

Industrielle Produktionsmethoden: Die industrielle Produktion von Methylbetulinat beinhaltet typischerweise die Extraktion von Betulinsäure aus natürlichen Quellen, gefolgt von einer chemischen Modifikation. Der Extraktionsprozess verwendet häufig Lösungsmittel wie Ethanol oder Methanol, um Betulinsäure aus pflanzlichen Materialien zu isolieren. Nachfolgende Methylierungsreaktionen werden unter kontrollierten Bedingungen durchgeführt, um Methylbetulinat in großen Mengen zu produzieren.

Analyse Chemischer Reaktionen

Chemical Esterification

-

Direct Methylation : Reaction of betulinic acid with iodomethane (CH₃I) in dimethylformamide (DMF) using sodium hydride (NaH) as a base achieves selective methylation at the C-28 carboxyl group, yielding 38% over four steps .

-

Protective Group Strategies :

Functionalization and Conjugation

The C-3 and C-28 positions serve as primary sites for chemical modifications.

Click Chemistry

-

Triazole Conjugates :

Cisplatin Conjugates

-

Esterification of 3-O-acetylbetulinic acid with N,N’-(Boc)₂-1,3-diaminopropan-2-ol via EDCI/HOBt coupling yields platinum(II) complexes (64 ) with dual DNA intercalation and apoptosis induction .

Phosphonate Derivatives

-

Methylenephosphonate esters synthesized via in situ activation with SOCl₂ show:

Derivative Solubility (mg/mL) Cytotoxicity (IC₅₀, μM) Sodium salt 7a 4.8 12.3 (A2780) 8c 6.1 9.8 (HeLa)

Apoptosis Mechanisms

Spectroscopic Data

Optimization Challenges

-

Steric hindrance at C-28 limits phosphonate ester yields to 30% even with in situ activation .

-

Neural network models (MLP, RBF) reduce prediction errors to <5% for enzymatic esterification yields .

This systematic review underscores betulinic acid methyl ester’s versatility in anticancer drug design, though steric and solubility challenges necessitate innovative synthetic strategies.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Betulinic acid methyl ester exhibits potent anticancer activity across various cancer types. Research has demonstrated its effectiveness in:

- Inducing Apoptosis : In ovarian cancer cells (A2780), this compound has been shown to increase apoptotic markers such as cleaved caspases and Bax while decreasing Bcl-2 levels, indicating its role in promoting programmed cell death .

- Inhibiting Tumor Growth : Clinical studies indicate that betulinic acid and its derivatives can inhibit the proliferation of cancer cells, including leukemia, lymphoma, prostate, and lung cancers. The effective dosage ranges from 0.4 to 8.1 µg/ml for ovarian cancer .

- Synergistic Effects : A novel co-drug formulation combining this compound with dichloroacetate (DCA) showed enhanced tumoricidal activity against a broad spectrum of cancer cells. This approach utilizes the synergistic effects of both compounds to selectively target cancer cells while sparing normal cells .

Anti-HIV Activity

This compound has also been investigated for its anti-HIV properties. Studies have indicated that derivatives of betulinic acid can inhibit HIV replication effectively, making them potential candidates for developing new antiviral therapies .

Antimalarial Effects

Recent findings suggest that this compound possesses antimalarial properties. It has been shown to exhibit significant activity against chloroquine-resistant Plasmodium falciparum, with IC50 values indicating effective suppression of parasitemia in infected mice models . This positions it as a promising candidate for further exploration in malaria treatment.

Metabolic Disorders

This compound is being researched for its potential role in managing metabolic disorders such as type 2 diabetes mellitus. It has demonstrated the ability to modulate lipid metabolism by reducing lipogenesis and promoting lipolysis in adipose tissues, thereby influencing body weight and insulin sensitivity .

Chemical Functionalization and Derivative Development

The functionalization of this compound has led to the development of various derivatives with improved biological activities. Techniques such as esterification, alkylation, and hydroxylation have been employed to enhance its pharmacological profiles, particularly for antitumor and antimicrobial applications .

Case Studies and Research Insights

Wirkmechanismus

Methyl betulinate exerts its effects through various molecular targets and pathways. It induces apoptosis in cancer cells by activating the intrinsic pathway, leading to cell death. This process involves the release of cytochrome c from mitochondria and the activation of caspases . Additionally, methyl betulinate interacts with lipid membranes, disrupting their integrity and leading to cell lysis in bacterial cells .

Vergleich Mit ähnlichen Verbindungen

Methylbetulinat ist strukturell ähnlich zu anderen Lupantyp-Triterpenoiden wie Betulinsäure, Betulin, Betulonsäure und 23-Hydroxybetulinsäure . Es zeichnet sich jedoch durch seine einzigartige Methylestergruppe aus, die seine biologische Aktivität und Löslichkeit erhöht.

Ähnliche Verbindungen:

- Betulinsäure

- Betulin

- Betulonsäure

- 23-Hydroxybetulinsäure

Diese Verbindungen teilen ähnliche biologische Aktivitäten, unterscheiden sich aber in ihren chemischen Strukturen und spezifischen Anwendungen.

Biologische Aktivität

Betulinic acid methyl ester (BAME) is a derivative of betulinic acid, a naturally occurring pentacyclic triterpenoid known for its diverse biological activities. This article explores the biological activity of BAME, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Overview of this compound

Betulinic acid (BA) has gained significant attention due to its anti-cancer, anti-inflammatory, and antiviral properties. The methyl ester form, BAME, is synthesized to enhance solubility and bioavailability, potentially leading to improved therapeutic efficacy.

2.1 Anticancer Activity

BAME exhibits notable cytotoxic effects against various cancer cell lines. Research indicates that BAME can induce apoptosis and inhibit cell proliferation in a dose-dependent manner. Key findings include:

- Cytotoxicity : BAME demonstrated IC50 values ranging from 6.25 µg/ml against K562 leukemia cells to 1.3 µM against WI-38 fibroblast cells, indicating potent anti-cancer activity (Table 1) .

- Mechanism : BAME's anticancer effects are attributed to its ability to inhibit DNA topoisomerase II activity, which is crucial for DNA replication and transcription .

| Cell Line | IC50 Value (µg/ml) | Apoptosis Induction (%) |

|---|---|---|

| K562 | 6.25 | 35% at 25 µg/ml |

| WI-38 | 1.3 | Moderate |

| HepG2 | 21 | Moderate |

2.2 Anti-HIV Activity

BAME also shows promise as an anti-HIV agent. It inhibits HIV replication by targeting viral enzymes and cellular pathways involved in viral entry and replication .

2.3 Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are involved in the inflammatory response .

The mechanisms underlying the biological activities of BAME involve several pathways:

- Apoptosis Induction : BAME triggers apoptotic pathways through caspase activation and mitochondrial membrane potential disruption.

- Inhibition of Enzymatic Activity : It acts as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and cancer progression .

- Modulation of Lipid Metabolism : BAME has been shown to reduce lipid accumulation in hepatocytes by activating the AMPK signaling pathway, suggesting potential benefits in metabolic disorders like type 2 diabetes .

4.1 In Vitro Studies

In vitro studies have demonstrated the effectiveness of BAME against various cancer cell lines:

- A study indicated that BAME effectively reduced cell viability in MCF7 breast cancer cells with significant apoptosis observed via TUNEL assay .

- Another investigation highlighted the selective cytotoxicity of BAME towards cancer cells while sparing normal cells, emphasizing its therapeutic potential .

4.2 In Vivo Studies

Animal studies have corroborated the findings from in vitro research:

- In a mouse model of cancer, administration of BAME resulted in significant tumor reduction compared to control groups, supporting its efficacy as an anticancer agent .

5. Conclusion

This compound is a promising compound with multifaceted biological activities, particularly in oncology and metabolic health. Its ability to induce apoptosis, inhibit viral replication, and modulate inflammatory responses positions it as a candidate for further research and development into therapeutic applications.

Eigenschaften

IUPAC Name |

methyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O3/c1-19(2)20-11-16-31(26(33)34-8)18-17-29(6)21(25(20)31)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h20-25,32H,1,9-18H2,2-8H3/t20-,21+,22-,23+,24-,25+,28-,29+,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZIMRUZBOZIBC-JVRMVBBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2259-06-5 | |

| Record name | Methyl betulinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2259-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lup-20(29)-en-28-oic acid, 3-hydroxy-, methyl ester, (3beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002259065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lup-20(29)-en-28-oic acid, 3-hydroxy-, methyl ester, (3β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for Methyl Betulinate?

A1: Methyl Betulinate demonstrates promising cytotoxic activity against various cancer cell lines. Notably, it exhibits significant growth inhibition of nonsmall cell lung cancer cells (A549 cells) []. Research also suggests potential antibacterial and antifungal properties for Methyl Betulinate derivatives [].

Q2: What is the chemical structure and formula of Methyl Betulinate?

A2: While the provided abstracts do not explicitly detail the structural characterization data, Methyl Betulinate is a naturally occurring pentacyclic triterpenoid. Its molecular formula is C31H50O3, and its molecular weight is 470.73 g/mol. More detailed structural information can be obtained from chemical databases or other research publications focusing on its structural elucidation.

Q3: From which plant sources has Methyl Betulinate been isolated?

A3: Methyl Betulinate has been identified in various plant species. The provided research articles report its isolation from the leaves of Arbutus pavarii [], the seeds of Ziziphus jujuba var. spinosa [], and the fruits of Melaleuca quinquenervia []. This suggests a potentially wide distribution of this compound in the plant kingdom.

Q4: Are there any studies investigating the structure-activity relationship (SAR) of Methyl Betulinate and its derivatives?

A4: Yes, at least one study explored the SAR of Methyl Betulinate. Researchers synthesized N-Heterocyclic analogues of Methyl Betulinate and evaluated their antibacterial and antifungal properties []. This research provides valuable insights into how structural modifications can influence the biological activity of Methyl Betulinate derivatives.

Q5: Have any specific molecular targets for Methyl Betulinate's cytotoxic activity been identified?

A5: The provided abstracts do not mention specific molecular targets for Methyl Betulinate. Further research is needed to elucidate the precise mechanisms underlying its cytotoxic effects, including identifying potential target proteins or pathways.

Q6: What analytical techniques have been employed to identify and quantify Methyl Betulinate in plant extracts?

A6: While not explicitly stated, it's highly likely that researchers employed a combination of chromatographic techniques, such as silica gel column chromatography, ODS column chromatography, and potentially High-Performance Liquid Chromatography (HPLC), to isolate and purify Methyl Betulinate [, , , ]. Structural confirmation likely involved spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.